molecular formula C9H10F3N B12983684 1-(2,3,4-Trifluorophenyl)propan-1-amine

1-(2,3,4-Trifluorophenyl)propan-1-amine

Cat. No.: B12983684
M. Wt: 189.18 g/mol
InChI Key: XOUNTAMCPZMNFA-UHFFFAOYSA-N
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Description

1-(2,3,4-Trifluorophenyl)propan-1-amine is an organic compound with the molecular formula C9H10F3N It is characterized by the presence of a trifluorophenyl group attached to a propan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3,4-Trifluorophenyl)propan-1-amine can be achieved through several methods. One common approach involves the reaction of 2,3,4-trifluorobenzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the desired amine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation processes. This method typically employs a palladium or platinum catalyst under high pressure and temperature conditions to achieve efficient reduction of the nitrostyrene intermediate.

Chemical Reactions Analysis

Types of Reactions

1-(2,3,4-Trifluorophenyl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The trifluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Introduction of various substituents on the trifluorophenyl ring.

Scientific Research Applications

1-(2,3,4-Trifluorophenyl)propan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(2,3,4-Trifluorophenyl)propan-1-amine involves its interaction with specific molecular targets. The trifluorophenyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The amine group can form hydrogen bonds with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4,5-Trifluorophenyl)propan-2-one
  • 1-(2,3,6-Trifluorophenyl)propan-2-one

Uniqueness

1-(2,3,4-Trifluorophenyl)propan-1-amine is unique due to the specific positioning of the trifluorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to other trifluorophenyl derivatives.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C9H10F3N

Molecular Weight

189.18 g/mol

IUPAC Name

1-(2,3,4-trifluorophenyl)propan-1-amine

InChI

InChI=1S/C9H10F3N/c1-2-7(13)5-3-4-6(10)9(12)8(5)11/h3-4,7H,2,13H2,1H3

InChI Key

XOUNTAMCPZMNFA-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=C(C(=C(C=C1)F)F)F)N

Origin of Product

United States

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